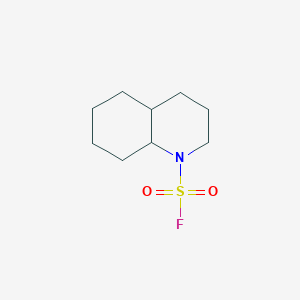

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride, also known as QFSF, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in many physiological processes. QFSF has been studied extensively for its potential applications in various fields, including drug discovery, biochemistry, and molecular biology.

Applications De Recherche Scientifique

Synthesis and Derivatives

- Patel, Laha, and Moschitto (2022) discussed the synthesis of quinoline silyloxymethylsulfones as intermediates to create sulfonyl derivatives, highlighting the relevance of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides in medicinal chemistry. This method can lead to the formation of sulfonyl fluorides, sulfonamides, and sulfones, demonstrating broad applicability to quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022).

Electrochemical and Optical Applications

- Dawood and Fuchigami (1999) explored the regioselective anodic fluorination of quinolyl sulfides, showing that the presence of a trifluoromethyl group on the quinoline ring significantly enhances anodic alpha-fluorination, which is crucial for developing electrochemical applications (Dawood & Fuchigami, 1999).

- Pegu, Pandit, Guha, Das, and Pratihar (2019) synthesized 6H-indolo[2,3-b]quinoline as an optical chemosensor for fluoride, highlighting its sensitivity and ability to detect and estimate fluoride concentrations (Pegu, Pandit, Guha, Das, & Pratihar, 2019).

Material Science and Polymer Chemistry

- Sauguet, Améduri, and Boutevin (2006) discussed the synthesis of fluorinated, crosslinkable terpolymers based on vinylidene fluoride for fuel-cell membranes. They highlighted the use of sulfonyl fluoride groups in these polymers, showing their potential in creating high-performance materials (Sauguet, Améduri, & Boutevin, 2006).

Biological Applications and Sensing

- Jin, Chi, He, Pan, and Sun (2019) investigated the binding of perfluoroalkane sulfonyl fluorides to human serum albumin, demonstrating their potential in drug delivery and pharmacology (Jin, Chi, He, Pan, & Sun, 2019).

Propriétés

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFANIWUXNZZIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4a,5,6,7,8,8a-Octahydro-2H-quinoline-1-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)

![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2484176.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)